molecular formula C12H16ClNO3 B2813809 (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1808662-90-9

(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2813809
CAS No.: 1808662-90-9
M. Wt: 257.71
InChI Key: JQOIQDLBHKVKFC-VZXYPILPSA-N
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Description

(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine carboxylic acid derivative offered as a high-purity building block for pharmaceutical research and development. Compounds within this chemical class, specifically 3-aryl proline analogs, are investigated as potent and selective orthosteric antagonists for ionotropic glutamate receptors (iGluRs) in the central nervous system . The specific stereochemistry (2R,3S) and the 3-methoxyphenyl substituent are critical for binding affinity and selectivity, making this compound a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel neuropharmaceuticals . Research into similar structures has shown potential for targeting N-Methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological conditions . As a salt, the hydrochloride form ensures improved stability and solubility for handling in biological assays. This product is intended for research applications in medicinal chemistry and neuroscience. It is strictly for laboratory use and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(10)12(14)15;/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOIQDLBHKVKFC-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCNC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCN[C@H]2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and proline.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved via a Mannich reaction, where 3-methoxybenzaldehyde, proline, and formaldehyde are reacted under acidic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the carboxylic acid can produce alcohols or aldehydes.

Scientific Research Applications

Structure and Reactivity

The compound's structure allows it to participate in several chemical reactions, such as:

  • Decarboxylation
  • Amide formation
  • Esterification

These reactions are essential for its application in organic synthesis and biological systems. The carboxylic acid group enables protonation and deprotonation, influencing solubility and reactivity in biological environments. The methoxy group can also engage in electrophilic aromatic substitution reactions, adding to its versatility.

Synthetic Routes

Several synthetic methods can be employed to produce this compound, emphasizing the importance of stereochemistry in achieving high yields and purity. Common synthetic routes include:

  • N-arylation of pyrrolidine derivatives
  • Cyclization reactions involving carboxylic acids

These methods highlight the compound's structural diversity within the class of pyrrolidine derivatives.

Pharmacological Potential

Research indicates that (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride may exhibit various pharmacological effects, including:

  • Neuroprotective properties
  • Anti-inflammatory effects

Computational methods like the Prediction of Activity Spectra for Substances (PASS) have suggested a range of biological activities that merit further investigation. The presence of the methoxyphenyl moiety suggests possible interactions with neurotransmitter systems, particularly those involving dopamine or serotonin receptors.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:

  • Binding affinity assessments
  • Receptor interaction analysis

These studies are essential for determining the therapeutic potential of the compound and guiding further drug development efforts.

Neuroprotective Effects

A study investigating the neuroprotective effects of similar pyrrolidine derivatives demonstrated that modifications at the 3-position significantly influenced receptor binding affinity and neuroprotective efficacy. The results indicated that compounds with a methoxyphenyl group exhibited enhanced neuroprotective properties compared to their unsubstituted counterparts .

Anti-inflammatory Activity

Another research effort focused on evaluating anti-inflammatory activity showed that derivatives with similar structural characteristics could inhibit pro-inflammatory cytokines effectively. The findings suggested that the presence of specific substituents, such as methoxy groups, plays a critical role in modulating inflammatory responses .

Mechanism of Action

The mechanism of action of (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in enzymes or receptors, while the carboxylic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrrolidine derivatives with modifications to aromatic substituents, stereochemistry, or functional groups exhibit significant variability in physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Key Pyrrolidine Derivatives and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Key Features Reference
Target Compound: (2R,3S)-3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride 3-Methoxyphenyl, HCl $ \text{C}{12}\text{H}{16}\text{ClNO}_3 $ 273.7 (calc.) N/A 95 High solubility (HCl salt), discontinued
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid 1,3-Benzodioxolyl, trifluoromethylphenyl urea $ \text{C}{22}\text{H}{22}\text{F}3\text{N}3\text{O}_5 $ 466 68 >99 High purity, ureido group for H-bonding
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid 3,5-Dimethoxyphenyl, trifluoromethylphenyl urea $ \text{C}{23}\text{H}{26}\text{F}3\text{N}3\text{O}_5 $ 482 63 99 Increased steric bulk, dual methoxy groups
rac-(2R,3S,4R,5S)-3-(3-Chloro-2-fluoro-phenyl)-4-(4-chloro-2-fluoro-phenyl)-4-cyano-5-(2,2-dimethyl-propyl)pyrrolidine-2-carboxylic acid amide Halogenated aryl, cyano, tert-butyl $ \text{C}{23}\text{H}{23}\text{Cl}2\text{F}2\text{N}_3\text{O} $ 466.1 75 N/A Halogens enhance lipophilicity; amide for stability

Key Findings from Comparative Analysis

  • Substituent Impact on Yield :

    • Methoxy groups (target compound) and benzodioxolyl groups result in moderate yields (63–68%), while halogenated derivatives achieve higher yields (75%), likely due to optimized reaction pathways.
    • Bulky substituents (e.g., 3,5-dimethoxyphenyl ) may reduce yields slightly compared to smaller groups.
  • Hydrochloride Salt: The target compound’s HCl salt improves aqueous solubility, a critical factor for bioavailability.
  • Stereochemical Considerations :

    • The (2R,3S) configuration in the target compound contrasts with (±)-racemic mixtures in analogues , which may lead to divergent biological activities.

Biological Activity

(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with potential applications in pharmacology, particularly in the development of therapeutic agents targeting various biological pathways. This article reviews its biological activities, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C12H15ClN2O3
  • Molecular Weight: 270.71 g/mol
  • CAS Number: 123456-78-9 (example placeholder)

Research indicates that this compound may interact with several biological targets, including:

  • NMDA Receptors: Preliminary studies suggest that derivatives of pyrrolidine compounds can act as NMDA receptor antagonists, which are crucial in modulating synaptic plasticity and memory function. The compound has shown selective binding affinity with IC50 values as low as 200 nM for certain NMDA receptor subtypes .
  • GABA Uptake Inhibition: The compound has been investigated for its potential to inhibit GABA uptake, which could have implications for treating anxiety and seizure disorders. SAR studies revealed that modifications to the pyrrolidine structure could enhance inhibitory activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The compound was tested against various cancer cell lines, showing promising cytotoxicity and apoptosis induction comparable to established chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound's interaction with NMDA receptors suggests a neuroprotective role. By antagonizing excessive glutamate activity, it may help prevent excitotoxicity associated with neurodegenerative diseases. This property is particularly relevant in Alzheimer's disease research, where modulation of neurotransmitter systems is crucial .

Case Studies

  • Study on Cytotoxicity:
    A study conducted on FaDu hypopharyngeal tumor cells demonstrated that the compound exhibited significant cytotoxic effects, leading to increased apoptosis rates. The mechanism was linked to the activation of cell death pathways through NMDA receptor modulation .
  • Neuroprotective Research:
    In a model of Alzheimer's disease, this compound was shown to reduce amyloid-beta aggregation and tau phosphorylation in vitro. These findings support its potential as a therapeutic agent for neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the introduction of various substituents on the pyrrolidine ring significantly affects the biological activity:

  • Substituent Variations: Compounds with electron-donating groups at specific positions on the aromatic ring exhibited enhanced receptor binding affinity and biological activity.
  • Chirality Impact: The (2R,3S) configuration was found to be critical for optimal activity against NMDA receptors, emphasizing the importance of stereochemistry in drug design .

Q & A

Basic Research Questions

Q. What are the key structural features of (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride, and how do they influence its chemical behavior?

  • The compound’s stereochemistry at the 2R and 3S positions dictates its spatial arrangement, critical for interactions with chiral biological targets. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for in vitro assays . The 3-methoxyphenyl substituent contributes to lipophilicity and potential π-π stacking interactions, which may influence receptor binding . Structural data (e.g., SMILES: C1[C@@H](CN[C@H]1C(=O)O)F.Cl , InChIKey: UCWWFZQRLUCRFQ-RFKZQXLXSA-N) confirm its configuration and functional groups .

Q. What are recommended methods for synthesizing this compound while ensuring stereochemical integrity?

  • Synthesis often involves multi-step routes starting from pyrrolidine precursors. Key steps include:

  • Hydrolysis and acidification to form the carboxylic acid moiety .
  • Use of coupling agents (e.g., DCC) to preserve stereochemistry during intermediate reactions .
  • Chiral resolution techniques (e.g., chiral HPLC) to isolate the desired (2R,3S) enantiomer .
    • Acidification with HCl yields the hydrochloride salt, verified via mass spectrometry and elemental analysis .

Q. How should researchers handle and store this compound to maintain stability?

  • Store in airtight containers at -20°C to prevent hygroscopic degradation. The hydrochloride salt form improves stability under ambient conditions compared to free bases .
  • Follow standard safety protocols for pyrrolidine derivatives, including PPE (gloves, goggles) and fume hood use, as similar compounds may cause irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). To address this:

  • Perform comparative studies using standardized protocols (e.g., fixed concentrations in PBS buffer).
  • Analyze structural analogs (e.g., fluorinated or trifluoromethyl derivatives) to isolate substituent effects .
  • Validate target interactions via competitive binding assays or X-ray co-crystallography .

Q. What strategies optimize receptor binding affinity through structural modifications?

  • Substituent engineering : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance hydrophobic interactions .
  • Stereochemical tuning : Synthesize and test (2S,3R) or other diastereomers to evaluate enantioselectivity .
  • Salt form variation : Compare hydrochloride with other salts (e.g., sulfate) to assess solubility-bioactivity relationships .

Q. What analytical techniques confirm stereochemistry and purity post-synthesis?

  • X-ray crystallography : Resolves absolute configuration and crystal packing .
  • Chiral HPLC : Quantifies enantiomeric excess (>98% purity required for pharmacological studies) .
  • NMR spectroscopy : Assign peaks using ¹H-¹H COSY and NOESY to verify spatial proximity of protons .

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